stannane CAS No. 47318-58-1](/img/structure/B14656516.png)
[(Bromoacetyl)oxy](triphenyl)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Bromoacetyl)oxystannane is an organotin compound with the molecular formula C20H18BrO2Sn It is a derivative of triphenylstannane, where one of the phenyl groups is substituted with a bromoacetyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Bromoacetyl)oxystannane typically involves the reaction of triphenylstannane with bromoacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Ph3SnH+BrCH2COCl→Ph3SnOCOCH2Br+HCl
Industrial Production Methods
Industrial production methods for (Bromoacetyl)oxystannane are not well-documented, likely due to its specialized applications and relatively low demand. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper handling and disposal of byproducts.
Analyse Des Réactions Chimiques
Types of Reactions
(Bromoacetyl)oxystannane undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The compound can be reduced to form triphenylstannane and other products.
Oxidation Reactions: Oxidation can lead to the formation of different organotin oxides.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2).
Major Products
Substitution: Various substituted organotin compounds.
Reduction: Triphenylstannane and corresponding reduced products.
Oxidation: Organotin oxides and other oxidized derivatives.
Applications De Recherche Scientifique
(Bromoacetyl)oxystannane has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Materials Science:
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Mécanisme D'action
The mechanism of action of (Bromoacetyl)oxystannane involves its interaction with various molecular targets. The bromoacetyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the formation of covalent bonds and modification of the target molecules. The triphenylstannane moiety may also interact with biological systems, potentially affecting enzyme activity and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylstannane: The parent compound, lacking the bromoacetyl group.
Tributyltin Hydride: Another organotin compound with different alkyl groups.
Triphenyltin Acetate: Similar structure but with an acetate group instead of bromoacetyl.
Uniqueness
(Bromoacetyl)oxystannane is unique due to the presence of the bromoacetyl group, which imparts distinct reactivity and potential applications compared to other organotin compounds. Its ability to undergo specific substitution reactions makes it valuable in organic synthesis and materials science.
Propriétés
Numéro CAS |
47318-58-1 |
|---|---|
Formule moléculaire |
C20H17BrO2Sn |
Poids moléculaire |
488.0 g/mol |
Nom IUPAC |
triphenylstannyl 2-bromoacetate |
InChI |
InChI=1S/3C6H5.C2H3BrO2.Sn/c3*1-2-4-6-5-3-1;3-1-2(4)5;/h3*1-5H;1H2,(H,4,5);/q;;;;+1/p-1 |
Clé InChI |
HVMSPZGLEXIBHG-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



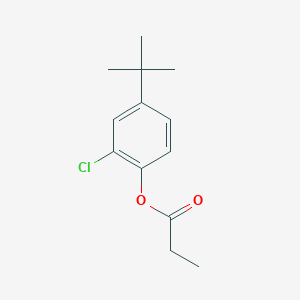

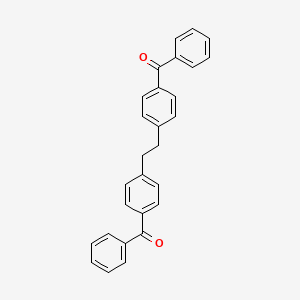
![N-[(Pyrrolidin-1-yl)methyl]pyridine-2-carbothioamide](/img/structure/B14656463.png)
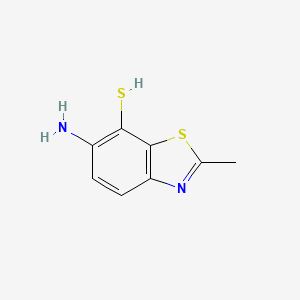
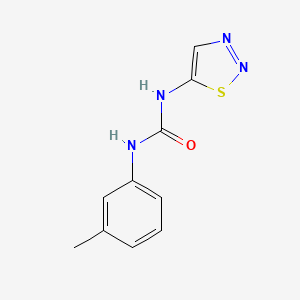
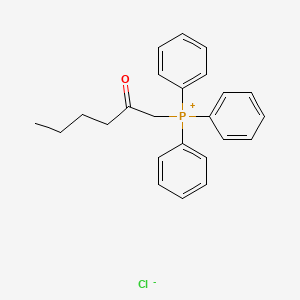
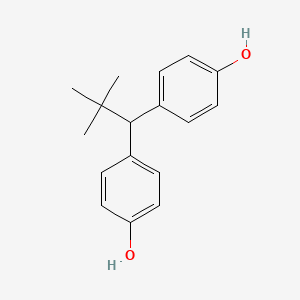


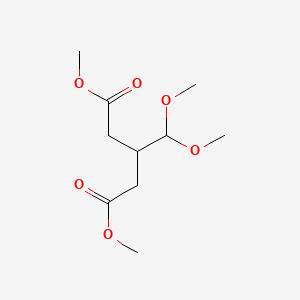
![Butan-2-yl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate](/img/structure/B14656544.png)
![N-[(4-Methoxyphenyl)methylideneamino]-4-methyl-benzamide](/img/structure/B14656549.png)
